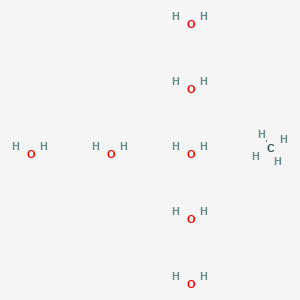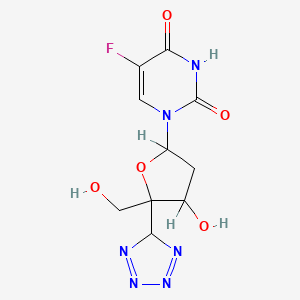
Uridine, 2'-deoxy-5-fluoro-4'-C-5H-tetrazol-5-yl-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 2’-deoxy-5-fluoro-4’-C-5H-tetrazol-5-yl-, ®-, also known as 5-Fluoro-2’-deoxyuridine, is a fluorinated pyrimidine analog. This compound is primarily recognized for its role as an antineoplastic agent, which means it is used in the treatment of cancer. It functions by inhibiting DNA synthesis, making it a valuable tool in cancer research and therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-deoxy-5-fluoro-4’-C-5H-tetrazol-5-yl-, ®- typically involves the fluorination of 2’-deoxyuridine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to remove impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Uridine, 2’-deoxy-5-fluoro-4’-C-5H-tetrazol-5-yl-, ®- undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield uracil derivatives
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Major Products
The major products formed from these reactions include various fluorinated uracil derivatives and other nucleoside analogs .
Applications De Recherche Scientifique
Uridine, 2’-deoxy-5-fluoro-4’-C-5H-tetrazol-5-yl-, ®- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Utilized in cancer therapy as an antineoplastic agent. It is particularly effective against colorectal carcinomas and other solid tumors.
Industry: Applied in the production of pharmaceuticals and as a research tool in drug development .
Mécanisme D'action
The compound exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. By blocking this enzyme, the compound prevents the formation of thymidine monophosphate (TMP), leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine analog used in cancer therapy.
2’-Deoxyuridine: A non-fluorinated analog used in DNA synthesis studies.
5-Fluoro-5’-deoxyuridine: A derivative with similar antineoplastic properties .
Uniqueness
Uridine, 2’-deoxy-5-fluoro-4’-C-5H-tetrazol-5-yl-, ®- is unique due to its specific fluorination pattern, which enhances its ability to inhibit thymidylate synthase. This makes it more effective in certain cancer treatments compared to its non-fluorinated counterparts .
Propriétés
Numéro CAS |
64295-05-2 |
|---|---|
Formule moléculaire |
C10H11FN6O5 |
Poids moléculaire |
314.23 g/mol |
Nom IUPAC |
5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)-5-(5H-tetrazol-5-yl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11FN6O5/c11-4-2-17(9(21)12-7(4)20)6-1-5(19)10(3-18,22-6)8-13-15-16-14-8/h2,5-6,8,18-19H,1,3H2,(H,12,20,21) |
Clé InChI |
FCPSDIHEYJYLDL-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)(CO)C3N=NN=N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


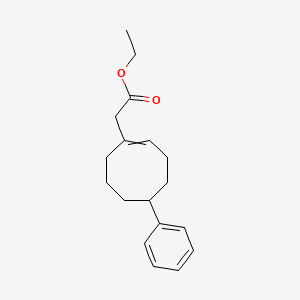
![4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol](/img/structure/B14494775.png)

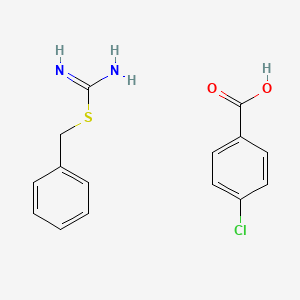


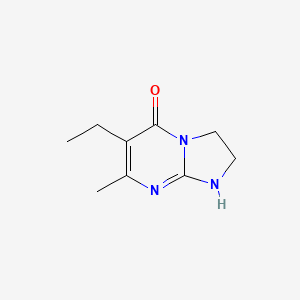
![Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate](/img/structure/B14494814.png)
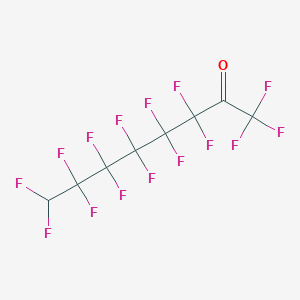

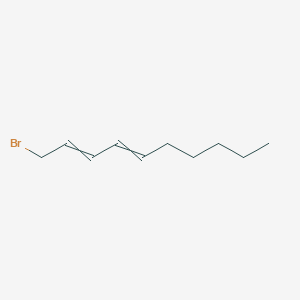
![3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol](/img/structure/B14494839.png)
![[1-(Benzenesulfonyl)-1H-indol-2-yl][3-(1-hydroxyethyl)pyridin-4-yl]methanone](/img/structure/B14494851.png)
